![molecular formula C10H10N2O2 B2476440 Methyl 6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate CAS No. 1638764-87-0](/img/structure/B2476440.png)
Methyl 6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
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Overview
Description
“Methyl 6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate” is a chemical compound with the CAS Number: 1638764-87-0 . It has a molecular weight of 190.2 and is typically in powder form . The IUPAC name for this compound is “methyl 6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate” and its Inchi Code is 1S/C10H10N2O2/c1-6-3-4-7-5-8(10(13)14-2)12-9(7)11-6/h3-5H,1-2H3,(H,11,12) .
Molecular Structure Analysis
The molecular structure of “Methyl 6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate” can be represented by the Inchi Code: 1S/C10H10N2O2/c1-6-3-4-7-5-8(10(13)14-2)12-9(7)11-6/h3-5H,1-2H3,(H,11,12) . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“Methyl 6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate” is a powder at room temperature . It has a molecular weight of 190.2 . More detailed physical and chemical properties are not available in the sources I found.Scientific Research Applications
Fibroblast Growth Factor Receptor Inhibitors
“Methyl 6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate” derivatives have been found to be potent inhibitors of fibroblast growth factor receptors (FGFRs) . FGFRs play an essential role in various types of tumors, and targeting FGFRs represents an attractive strategy for cancer therapy .
Breast Cancer Treatment
In vitro studies have shown that these compounds can inhibit breast cancer 4T1 cell proliferation and induce apoptosis . This suggests potential applications in the treatment of breast cancer .
Inhibition of Cell Migration and Invasion
These compounds have also been found to significantly inhibit the migration and invasion of 4T1 cells . This could have implications for preventing the spread of cancer cells .
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR signaling pathway is a validated drug target for cancer treatment that plays a critical role in controlling tumor growth, proliferation, and apoptosis . “Methyl 6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate” could potentially be used in the development of PI3K/mTOR dual inhibitors .
Design of Novel Chemotypes of FGFR Inhibitors
The 1H-pyrrolo[2,3-b]pyridine motif, which is present in “Methyl 6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate”, has been used in the design of novel chemotypes of FGFR inhibitors . This could lead to the development of new drugs for cancer therapy .
Biomedical Applications
1H-Pyrazolo[3,4-b]pyridines, which are structurally similar to “Methyl 6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate”, have been extensively studied for their biomedical applications . These compounds have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .
Mechanism of Action
While the specific mechanism of action for “Methyl 6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate” is not available, it’s worth noting that 1H-pyrrolo[2,3-b]pyridine derivatives have been found to inhibit the FGFR signaling pathway, which plays an essential role in various types of tumors . This suggests that similar compounds might have potential applications in cancer therapy.
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
methyl 6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-6-3-4-7-5-8(10(13)14-2)12-9(7)11-6/h3-5H,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTFHBVXIRMBQJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=C(N2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate |
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